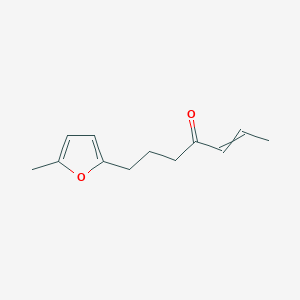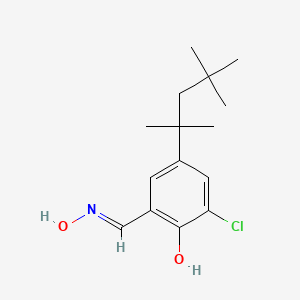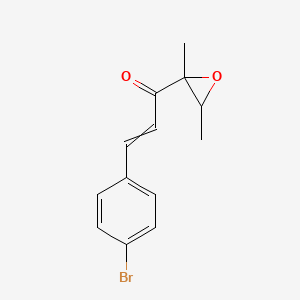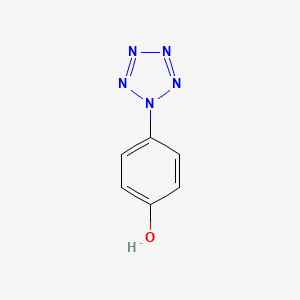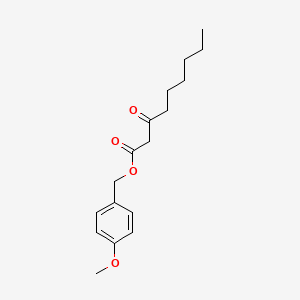
(4-Methoxyphenyl)methyl 3-oxononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)methyl 3-oxononanoate is an organic compound with the molecular formula C17H24O4 It is a derivative of nonanoic acid and is characterized by the presence of a 4-methoxyphenyl group attached to a methyl ester of 3-oxononanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-oxononanoate typically involves the esterification of 3-oxononanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)methyl 3-oxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
(4-Methoxyphenyl)methyl 3-oxononanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of (4-Methoxyphenyl)methyl 3-oxononanoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various biochemical pathways. For example, the keto group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with enzymes or receptors.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)methyl 3-oxooctanoate: Similar structure but with a shorter carbon chain.
(4-Methoxyphenyl)methyl 3-oxodecanoate: Similar structure but with a longer carbon chain.
(4-Methoxyphenyl)methyl 3-oxoundecanoate: Similar structure but with an even longer carbon chain.
Uniqueness
(4-Methoxyphenyl)methyl 3-oxononanoate is unique due to its specific chain length and the presence of the 4-methoxyphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
111948-88-0 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl 3-oxononanoate |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-15(18)12-17(19)21-13-14-8-10-16(20-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3 |
InChI 键 |
DCNWUUJOWGYEMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CC(=O)OCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
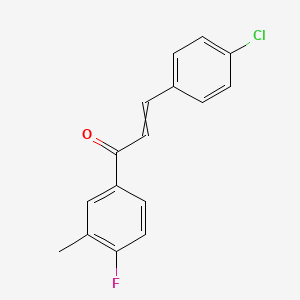
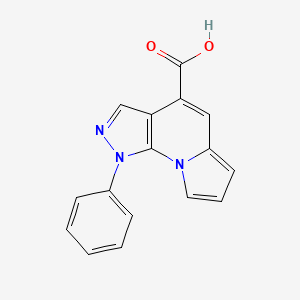

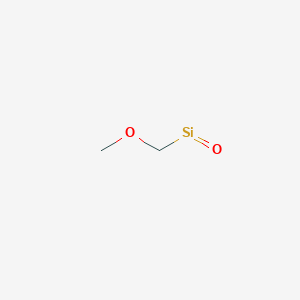
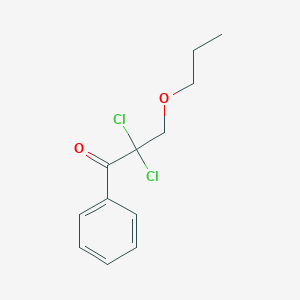
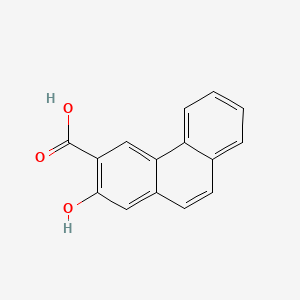
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
